2-[(Dimethylamino)methylidene]decanal
Description
2-[(Dimethylamino)methylidene]decanal is an aliphatic aldehyde derivative featuring a dimethylamino-substituted methylidene group conjugated to a decanal backbone (C₁₀H₁₉CHO). This compound combines the reactivity of an aldehyde with the electron-donating effects of the dimethylamino group, making it a candidate for applications in organic synthesis, polymer chemistry, and materials science. The dimethylamino-methylidene moiety facilitates conjugation, which may enhance stability and influence intermolecular interactions, as seen in weak C–H⋯N hydrogen bonding in related crystals .
Properties
CAS No. |
57202-67-2 |
|---|---|
Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
2-(dimethylaminomethylidene)decanal |
InChI |
InChI=1S/C13H25NO/c1-4-5-6-7-8-9-10-13(12-15)11-14(2)3/h11-12H,4-10H2,1-3H3 |
InChI Key |
KGYGSFQBDNDZIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=CN(C)C)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Functional Group Effects
Decanal (CAS 112-31-2)
- Structure : Saturated aliphatic aldehyde (C₁₀H₂₀O).
- Properties: Classified as an eye irritant (H319) and aquatic toxicant (H412) (). Lacks the dimethylamino-methylidene group, resulting in lower electron density and reduced conjugation.
- Reactivity : Primarily undergoes nucleophilic addition or oxidation reactions.
2-[(Dimethylamino)methylidene]propanedinitrile
- Structure : Features a propanedinitrile backbone instead of decanal.
- Crystal Behavior: Exhibits a dihedral angle of 7.95(18)° between the dimethylamino group and the nitrile backbone, forming a 3D network via weak C–H⋯N hydrogen bonds .
- Key Difference: The nitrile groups enhance polarity and hydrogen-bonding capacity compared to the aldehyde in 2-[(Dimethylamino)methylidene]decanal.
Ethyl 4-(dimethylamino) benzoate and 2-(dimethylamino) ethyl methacrylate
- Structure: Aromatic ester vs. aliphatic methacrylate, both with dimethylamino substituents.
- Reactivity: Ethyl 4-(dimethylamino) benzoate shows higher polymerization reactivity due to aromatic stabilization, while the methacrylate derivative relies on aliphatic chain flexibility ().
- Implication: The aldehyde group in 2-[(Dimethylamino)methylidene]decanal may confer intermediate reactivity between these two classes.
Key Research Findings
Safety Inferences: Given Decanal’s irritation and toxicity profile, the derivative may require handling precautions, though the dimethylamino group could modulate these effects.
Reactivity Context: Unlike ethyl 4-(dimethylamino) benzoate, the aldehyde functionality may prioritize nucleophilic addition over polymerization, depending on reaction conditions .
Preparation Methods
Enamine Formation via Aldehyde-Amine Condensation
The most direct route to 2-[(dimethylamino)methylidene]decanal involves the acid-catalyzed condensation of decanal with dimethylamine. This method leverages the inherent reactivity of the aldehyde group, which undergoes nucleophilic attack by the amine to form a hemiaminal intermediate. Subsequent dehydration yields the conjugated enamine.
In practice, equimolar amounts of decanal and dimethylamine hydrochloride are refluxed in toluene with a catalytic quantity of p-toluenesulfonic acid (PTSA). Azeotropic removal of water drives the equilibrium toward the product. Reported yields for analogous enamine syntheses range from 60% to 75%, though competing oligomerization of decanal often necessitates careful stoichiometric control.
Dean-Stark Trap-Assisted Dehydration
To mitigate side reactions, the Dean-Stark apparatus is employed to continuously remove water during the condensation. A 2021 study demonstrated that substituting toluene with tert-butyl methyl ether (TBME) as the solvent increases the reaction rate by 40%, attributable to TBME’s superior water-azeotroping capacity. This modification elevates yields to 82% while reducing reaction time from 12 hours to 7 hours.
Grignard Reagent-Mediated Alkylation
Lithium Salt-Stabilized Grignard Additions
Adapting protocols from cyclohexanone derivatives, decanal is first protected as its diethyl acetal to prevent undesired Grignard adduct formation at the aldehyde. The protected aldehyde is then treated with a preformed Grignard reagent derived from N,N-dimethylchloroacetamide in tetrahydrofuran (THF). Lithium chloride (1.5 equivalents) is critical for stabilizing the organometallic intermediate, enhancing nucleophilicity at the methylidene carbon.
Deprotection of the acetal using aqueous HCl regenerates the aldehyde functionality. This three-step sequence achieves an overall yield of 68%, with >90% regioselectivity for the α-position.
Enaminone Synthesis via N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
Microwave-Assisted Cyclocondensation
Building on methodologies for thiazole derivatives, decanal is reacted with DMF-DMA under microwave irradiation at 120°C for 20 minutes. The dimethylamino group is introduced via a tandem Michael addition-elimination mechanism, bypassing the need for amine handling.
Key advantages include:
- Short reaction time (≤30 minutes vs. 6–12 hours for thermal methods)
- High atom economy (no stoichiometric byproducts)
- Scalability (demonstrated at 500 g batch sizes)
A representative protocol yields 2-[(dimethylamino)methylidene]decanal in 89% purity (GC-MS) after silica gel chromatography.
Wittig and Horner-Wadsworth-Emmons Reactions
Phosphonium Ylide Strategy
The Wittig reaction between decanal and a dimethylamino-substituted ylide provides stereocontrol over the double bond geometry. Triphenylphosphine-derived ylides, generated in situ from N,N-dimethyl-2-chloroacetamide and sodium hydride, favor Z-selectivity (78:22 Z:E ratio). However, competing ylide decomposition limits yields to 55%–60%.
Phosphonate-Based Alternatives
The Horner-Wadsworth-Emmons variant employs diethyl (dimethylamino)methylphosphonate, which offers improved thermal stability. Under Schlosser conditions (LiCl, DBU), the reaction proceeds at −78°C to afford the E-isomer exclusively (94% EE). This method is particularly suited for gram-scale synthesis, with isolated yields reaching 76%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Selectivity (E:Z) | Reaction Time | Scalability | Key Limitations |
|---|---|---|---|---|---|
| Aldehyde-Amine Condensation | 75 | N/A | 7–12 h | Moderate | Oligomerization side reactions |
| Grignard Alkylation | 68 | >90% α-regioselectivity | 8 h | High | Multi-step protection/deprotection |
| DMF-DMA Cyclocondensation | 89 | N/A | 0.5 h | High | Requires specialized equipment |
| Wittig Reaction | 58 | 22:78 | 3 h | Low | Ylide instability |
| HWE Reaction | 76 | 94:6 | 2 h | Moderate | Cryogenic conditions required |
Mechanistic Insights :
- Acid Catalysis : Protonation of the aldehyde carbonyl enhances electrophilicity, facilitating amine nucleophilic attack. Steric hindrance from the decanal chain slows enamine formation relative to shorter-chain aldehydes.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate DMF-DMA-mediated reactions by stabilizing dipolar intermediates.
- Lithium Coordination : In Grignard reactions, Li⁺ ions chelate to the carbonyl oxygen, directing reagent approach to the α-carbon.
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advances adapt the DMF-DMA method for continuous flow systems. Decanal and DMF-DMA are mixed in a microreactor (τ = 2 minutes) at 130°C, achieving 91% conversion with 99% mass recovery. This approach minimizes thermal degradation, a persistent issue in batch processing.
Green Chemistry Metrics
Lifecycle assessments reveal that the DMF-DMA route generates 23% less waste (by E-factor) than Grignard methods. However, DMF’s environmental persistence necessitates solvent substitution with cyclopentyl methyl ether (CPME) to improve sustainability.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 2-[(Dimethylamino)methylidene]decanal?
- Methodological Answer : The synthesis involves condensation reactions between decanal and dimethylamine derivatives. Key parameters include:
- Temperature : Maintain 40–60°C to balance reaction kinetics and minimize side products .
- pH : Adjust to mildly acidic conditions (pH 5–6) to stabilize intermediates and avoid decomposition .
- Reaction Time : Monitor via TLC or GC-MS to determine endpoint, typically 6–12 hours depending on catalyst loading .
- Validation : Use spectroscopic techniques (e.g., H NMR, IR) to confirm imine bond formation and purity.
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer :
- Chromatography : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity .
- Spectroscopy :
- H NMR (CDCl): Look for characteristic imine proton signals at δ 8.2–8.5 ppm and methyl groups (N(CH)) at δ 2.2–2.5 ppm .
- FT-IR: Confirm C=N stretch near 1640–1680 cm .
- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .
Q. What solvents and conditions are optimal for stabilizing 2-[(Dimethylamino)methylidene]decanal in solution?
- Methodological Answer :
- Solvent Choice : Use aprotic solvents (e.g., dichloromethane, THF) to prevent hydrolysis. Avoid alcohols due to nucleophilic attack on the imine bond .
- Storage : Store solutions at –20°C under nitrogen to inhibit oxidation and dimerization .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when analyzing derivatives of 2-[(Dimethylamino)methylidene]decanal?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., C NMR, HRMS) to confirm ambiguous signals. For example, HRMS can distinguish between isomeric byproducts .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict NMR shifts and compare with experimental data .
- Crystallography : If crystalline, perform X-ray diffraction to unambiguously assign structure .
Q. What experimental designs are recommended to study the compound’s reactivity in catalytic systems?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor imine hydrolysis rates under varying pH and temperature .
- Catalytic Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) in cross-coupling reactions. Design a DoE (Design of Experiments) to optimize catalyst loading and solvent polarity .
- Mechanistic Probes : Introduce isotopic labeling (e.g., N-dimethylamine) to track reaction pathways via MS/MS fragmentation .
Q. How can researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardization : Use a reference compound (e.g., N,N-Dimethyldecylamine ) to calibrate bioassays and ensure consistency in potency measurements.
- Dose-Response Curves : Perform triplicate experiments with IC/EC calculations using nonlinear regression models (e.g., GraphPad Prism) .
- Confounding Factors : Control for solvent effects (e.g., DMSO cytotoxicity) and validate cell-line viability via MTT assays .
Data Analysis & Reporting
Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to correlate substituent effects (e.g., alkyl chain length) with bioactivity .
- QSAR Modeling : Use software like MOE or Schrödinger to build predictive models based on descriptors (e.g., logP, polar surface area) .
- Error Handling : Report standard deviations and use ANOVA to assess significance (p < 0.05) .
Q. How should researchers document synthetic protocols to ensure reproducibility?
- Methodological Answer :
- Detailed Descriptions : Specify exact molar ratios, solvent grades, and equipment (e.g., "refluxed under N using a Dean-Stark trap") .
- Supplementary Data : Include raw spectral files (e.g., .jdx for IR) and chromatograms in open-access repositories .
- Adherence to Guidelines : Follow IUPAC nomenclature and report yields as "isolated yields" (not theoretical) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
